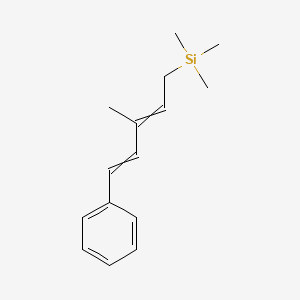
Trimethyl(3-methyl-5-phenylpenta-2,4-dien-1-YL)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trimethyl(3-methyl-5-phenylpenta-2,4-dien-1-YL)silane is an organosilicon compound with a unique structure that includes a silicon atom bonded to a trimethylsilyl group and a conjugated diene system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl(3-methyl-5-phenylpenta-2,4-dien-1-YL)silane typically involves the reaction of a suitable precursor with trimethylchlorosilane in the presence of a base. One common method is the hydrosilylation of 3-methyl-5-phenylpenta-2,4-diene with trimethylchlorosilane using a platinum catalyst. The reaction is carried out under an inert atmosphere at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor containing the catalyst. The reaction mixture is then purified using distillation or chromatography to obtain the desired product with high purity.
化学反应分析
Types of Reactions
Trimethyl(3-methyl-5-phenylpenta-2,4-dien-1-YL)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the diene system into a more saturated hydrocarbon.
Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as halogens or organometallic compounds are used for substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Saturated hydrocarbons.
Substitution: Various organosilicon compounds depending on the substituent introduced.
科学研究应用
Trimethyl(3-methyl-5-phenylpenta-2,4-dien-1-YL)silane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in hydrosilylation reactions.
Biology: Potential use in the development of silicon-based biomaterials.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable silicon-carbon bonds.
Industry: Utilized in the production of silicone-based materials and coatings.
作用机制
The mechanism of action of Trimethyl(3-methyl-5-phenylpenta-2,4-dien-1-YL)silane involves the interaction of the silicon atom with various molecular targets. The trimethylsilyl group can stabilize reactive intermediates, facilitating various chemical transformations. The conjugated diene system allows for participation in cycloaddition reactions, making it a versatile reagent in organic synthesis.
相似化合物的比较
Similar Compounds
- Trimethyl(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silane
- Trimethyl(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-yl)silane
Uniqueness
Trimethyl(3-methyl-5-phenylpenta-2,4-dien-1-YL)silane is unique due to its specific substitution pattern on the diene system, which imparts distinct reactivity and stability compared to other similar compounds. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in both academic and industrial research.
属性
CAS 编号 |
923014-11-3 |
|---|---|
分子式 |
C15H22Si |
分子量 |
230.42 g/mol |
IUPAC 名称 |
trimethyl-(3-methyl-5-phenylpenta-2,4-dienyl)silane |
InChI |
InChI=1S/C15H22Si/c1-14(12-13-16(2,3)4)10-11-15-8-6-5-7-9-15/h5-12H,13H2,1-4H3 |
InChI 键 |
ARYYWXOYXZCSBK-UHFFFAOYSA-N |
规范 SMILES |
CC(=CC[Si](C)(C)C)C=CC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


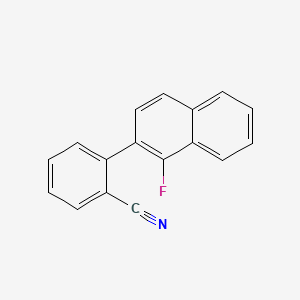
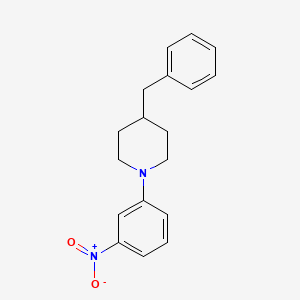
![3-{[Bis(4-fluorophenyl)methoxy]methyl}-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B14196592.png)
silane](/img/structure/B14196595.png)
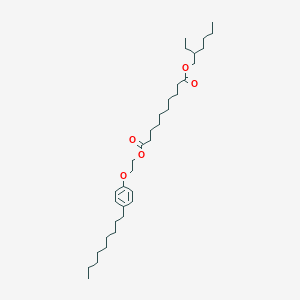
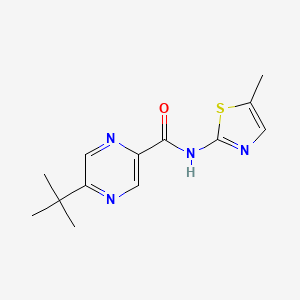
![N-(2,4-Difluorophenyl)-3-[4-(4-fluorophenyl)piperazin-1-yl]propanamide](/img/structure/B14196610.png)
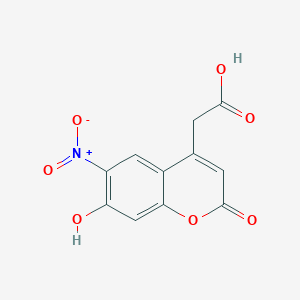
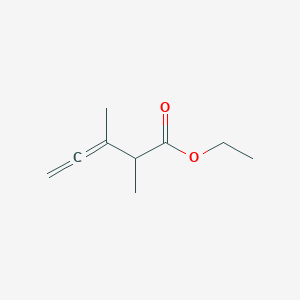
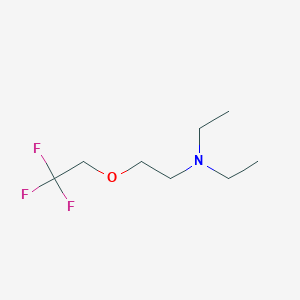

![10-(Hex-5-yn-1-yl)-3,7,8-trimethylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14196645.png)
![1-[(Naphthalen-2-yl)methyl]-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B14196649.png)

